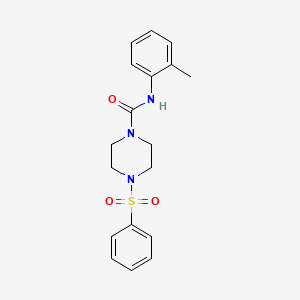

![molecular formula C26H31NO4S2 B5501819 5-{4-[3-(4-tert-butylphenoxy)propoxy]-3-ethoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5501819.png)

5-{4-[3-(4-tert-butylphenoxy)propoxy]-3-ethoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of thiazolidinone derivatives, including compounds similar to the one of interest, often involves strategic reactions that incorporate specific substituents into the thiazolidinone core. For instance, compounds like 5-arylidene-2-ferrocenyl-1,3-thiazolidin-4-ones have been synthesized through Knoevenagel condensation, which could offer insights into related synthetic approaches for our compound of interest (Pejović et al., 2018).

Molecular Structure Analysis

Molecular structure determination, including X-ray crystallography, is fundamental for understanding the spatial arrangement of atoms within a molecule. Studies on similar thiazolidinone derivatives have revealed non-planar structures, with dihedral angles indicating the orientation of substituent rings (Khelloul et al., 2016). Such structural insights are crucial for predicting the reactivity and interaction capabilities of the compound.

Chemical Reactions and Properties

Thiazolidinones participate in a variety of chemical reactions, reflecting their reactivity profile. For example, reactions involving the addition of thiols have led to the synthesis of novel compounds with distinct functional groups, highlighting the versatile nature of thiazolidinone derivatives (Nagase, 1974). These reactions not only expand the scope of chemical modifications available for thiazolidinone compounds but also underscore their potential for generating new molecules with tailored properties.

Physical Properties Analysis

The physical properties of a compound, including its melting point, solubility, and crystal structure, are influenced by its molecular structure. The X-ray diffraction studies provide a basis for understanding the solid-state behavior and intermolecular interactions within crystals of thiazolidinone derivatives. For example, the crystal structure analysis of (Z)-5-(4-Chlorobenzylidene)-3-(2-ethoxyphenyl)-2-thioxothiazolidin-4-one has revealed the presence of intra- and intermolecular hydrogen bonds that stabilize the crystal lattice (Khelloul et al., 2016).

Applications De Recherche Scientifique

Novel Calcium Antagonists and Antioxidant Activity

Research by Kato et al. (1998, 1999) explores novel calcium antagonists with potent antiischemic activity. These compounds, including thiazolidinone derivatives, were designed to possess both Ca2+ antagonistic activity and antioxidant properties. This dual functionality could offer therapeutic potential in conditions characterized by calcium overload and oxidative stress, highlighting their importance in cardiovascular research (Kato et al., 1998), (Kato et al., 1999).

Dual 5-Lipoxygenase and Cyclooxygenase Inhibitors

A study by Unangst et al. (1994) synthesized benzylideneoxazoles, -thiazoles, and -imidazoles derived from 2,6-di-tert-butylphenol, evaluating them as dual inhibitors of 5-lipoxygenase and cyclooxygenase. These compounds showed varying degrees of selectivity and oral activity in anti-inflammatory models, contributing to the development of novel anti-inflammatory agents (Unangst et al., 1994).

Synthesis and Antibacterial Activity

Trotsko et al. (2018) investigated the synthesis of new acetic acid derivatives with thiazolidine-2,4-dione, rhodanine, and 2-thiohydantoin moieties for their antibacterial properties. These compounds demonstrated activity mainly against Gram-positive bacterial strains, suggesting potential applications in antimicrobial therapy (Trotsko et al., 2018).

Antioxidant Action Mechanisms

A study by Fernando and Scott (1980) discussed the mechanisms of antioxidant action, focusing on polymer-bound antioxidants as heat and light stabilizers. The research highlights the significance of chemical and physical phenomena in enhancing the stability of materials, relevant to materials science and polymer chemistry (Fernando & Scott, 1980).

Propriétés

IUPAC Name |

(5E)-5-[[4-[3-(4-tert-butylphenoxy)propoxy]-3-ethoxyphenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31NO4S2/c1-6-29-22-16-18(17-23-24(28)27(5)25(32)33-23)8-13-21(22)31-15-7-14-30-20-11-9-19(10-12-20)26(2,3)4/h8-13,16-17H,6-7,14-15H2,1-5H3/b23-17+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRGCDOOWDMDXAD-HAVVHWLPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)C)OCCCOC3=CC=C(C=C3)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)C)OCCCOC3=CC=C(C=C3)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5E)-5-[[4-[3-(4-tert-butylphenoxy)propoxy]-3-ethoxyphenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

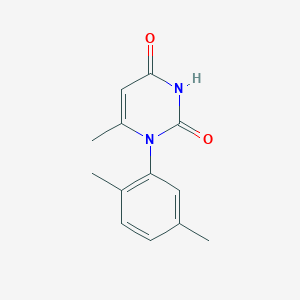

![methyl 6-{[2-methyl-4-(2-methylphenyl)piperazin-1-yl]methyl}pyridine-2-carboxylate](/img/structure/B5501738.png)

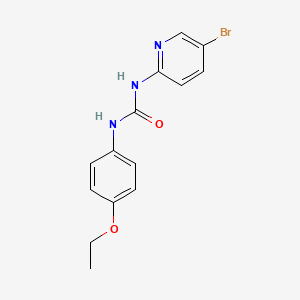

![2,6-dimethyl-4-{[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetyl}morpholine](/img/structure/B5501746.png)

![N~1~,N~1~-diethyl-N~4~-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,4-piperidinedicarboxamide](/img/structure/B5501749.png)

![1-[(5-methoxy-1-methyl-1H-indol-3-yl)methylene]-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B5501771.png)

![N-[1-[(allylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-2-bromobenzamide](/img/structure/B5501775.png)

![2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N,N-diethylacetamide](/img/structure/B5501788.png)

![(1-methyl-1H-imidazol-2-yl)[1-(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)-4-piperidinyl]methanol](/img/structure/B5501794.png)

![2-[(pentylamino)sulfonyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B5501799.png)

![3-methyl-7-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propanoyl}-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5501823.png)

![7-(4-ethylphenyl)-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5501833.png)